molecular formula C21H21NO2 B308779 2-ethoxy-N-(2-phenylethyl)-1-naphthamide

2-ethoxy-N-(2-phenylethyl)-1-naphthamide

Cat. No.: B308779
M. Wt: 319.4 g/mol
InChI Key: DSQQMABJNNINAZ-UHFFFAOYSA-N
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Description

2-Ethoxy-N-(2-phenylethyl)-1-naphthamide is a synthetic naphthamide derivative characterized by a naphthalene core substituted with an ethoxy group at position 2 and an amide-linked 2-phenylethyl moiety at position 1. The compound’s molecular formula is C21H21NO2, with a molecular weight of 319.40 g/mol. The ethoxy group enhances lipophilicity, while the phenylethyl chain may influence receptor-binding interactions, as seen in structurally related pharmacoperones and bioactive compounds .

Properties

Molecular Formula

C21H21NO2

Molecular Weight

319.4 g/mol

IUPAC Name

2-ethoxy-N-(2-phenylethyl)naphthalene-1-carboxamide

InChI

InChI=1S/C21H21NO2/c1-2-24-19-13-12-17-10-6-7-11-18(17)20(19)21(23)22-15-14-16-8-4-3-5-9-16/h3-13H,2,14-15H2,1H3,(H,22,23)

InChI Key

DSQQMABJNNINAZ-UHFFFAOYSA-N

SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCCC3=CC=CC=C3

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCCC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features
2-Ethoxy-N-(2-phenylethyl)-1-naphthamide 2-Ethoxy, N-(2-phenylethyl) C21H21NO2 319.40 High lipophilicity; potential receptor-binding via phenylethyl moiety
2-Ethoxy-N-(4-methoxyphenyl)-1-naphthamide 2-Ethoxy, N-(4-methoxyphenyl) C20H19NO3 321.37 Methoxy group increases polarity; reduced steric hindrance
2-Ethoxy-N-(2-fluorophenyl)-1-naphthamide 2-Ethoxy, N-(2-fluorophenyl) C19H16FNO2 309.33 Fluorine substitution enhances electronic effects; possible metabolic stability
N-[2-(2-Chlorophenoxy)ethyl]-1-methoxy-2-naphthamide 1-Methoxy, N-(2-chlorophenoxyethyl) C20H18ClNO3 355.81 Chlorine and phenoxy groups increase molecular weight and hydrophobicity
2-(2-Ethoxy-4-formylphenoxy)-N-(naphthalen-1-yl)acetamide 2-Ethoxy-4-formylphenoxy, 1-naphthyl C21H19NO4 349.38 Aldehyde functionality introduces reactivity; extended conjugation

Functional Group Effects

  • Ethoxy vs. Methoxy Substitutions : Ethoxy groups (e.g., in the target compound) confer greater lipophilicity compared to methoxy groups, impacting solubility and membrane permeability .
  • Phenylethyl vs. Aryl Moieties: The 2-phenylethyl chain in the target compound may enhance binding to hydrophobic pockets in proteins, as observed in 2-(2-phenylethyl)chromones from agarwood, which stabilize through π-π interactions . In contrast, fluorophenyl or chlorophenoxy groups (e.g., in and ) introduce electronegative effects, altering electronic distribution and metabolic stability.

Stability and Fragmentation Patterns

  • Chromone Analogs: 2-(2-Phenylethyl)chromones fragment via cleavage of the CH₂-CH₂ bond between the chromone and phenyl groups, producing characteristic ions at m/z 91 (benzyl) and m/z 159 (chromone) . While the target naphthamide lacks a chromone core, similar cleavage of its phenylethyl chain is plausible, yielding diagnostic fragments for GC-MS identification.
  • Thermal Stability: Unlike volatile phenylethyl esters (e.g., 2-phenylethyl acetate in beer volatiles), the target compound’s high molecular weight and amide linkage suggest non-volatility and thermal stability up to 250°C .

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